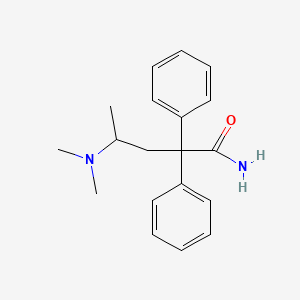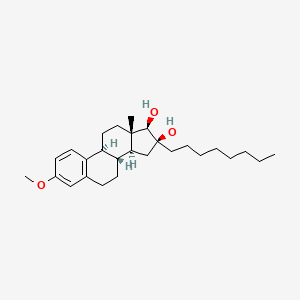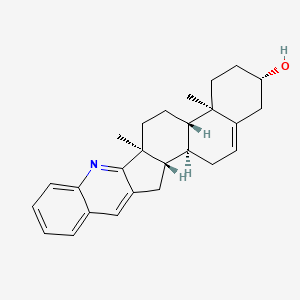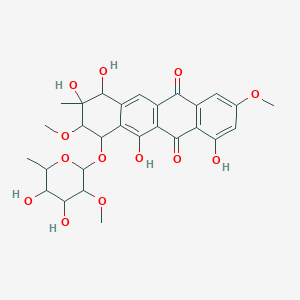
7-Methoxy-2-tetralone
概述
描述
7-Methoxy-2-tetralone is an organic compound with the molecular formula C11H12O2. It is a derivative of tetralone, characterized by a methoxy group at the seventh position of the tetralone structure. This compound is of significant interest in organic chemistry due to its role as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
作用机制
Mode of Action
It is known that the compound can interact with various cellular components, potentially influencing cell proliferation and migration .
Biochemical Pathways
7-Methoxy-2-tetralone is involved in the synthesis of certain pharmaceuticals, such as the opioid analgesic drug (-)-dezocine . The compound is synthesized through a multi-step process involving reactions such as Friedel–Crafts acylation . .
Result of Action
Research has suggested that this compound may have anti-proliferative and anti-migratory effects on hepatocellular carcinoma (HCC) cells . It has been observed to induce apoptosis in these cells and suppress their proliferative and migratory potentials . The compound has also been found to suppress the expression of certain proteins, including c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2), and MMP9 .
生化分析
Biochemical Properties
7-Methoxy-2-tetralone plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde and 2-substituted octahydrobenzoquinolines . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes have been studied extensively. It has been shown to induce apoptosis and suppress cell proliferation and migration in hepatocellular carcinoma cells by regulating the expression of c-Met, phosphorylated AKT (p-AKT), NF-κB, MMP2, and MMP9 . These findings suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to suppress the protein expression levels of NF-κB, MMP9, MMP2, and p-AKT in HepG2 cells . These interactions are essential for understanding how this compound modulates cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that continuous-flow synthesis of this compound can significantly improve reaction efficiency and reduce reaction time compared to traditional batch processes . This indicates that the compound’s stability and degradation can be effectively managed in controlled environments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies have demonstrated that the compound can suppress tumor growth in nude mice without affecting body weight or organ indices of the liver and spleen . It is essential to determine the threshold and toxic effects at higher doses to ensure its safe application.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. For instance, it has been used in the synthesis of 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde, highlighting its role in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, influencing its localization and accumulation. These interactions are essential for understanding how this compound exerts its effects at the cellular level .
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Understanding these processes is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-tetralone typically involves the following steps:
Friedel-Crafts Acylation: Anisole is reacted with succinic anhydride in the presence of aluminum chloride (AlCl3) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Reduction: The oxobutanoic acid is then reduced to 4-(4-methoxyphenyl)butanoic acid.
Cyclization: The butanoic acid undergoes cyclization in the presence of methanesulfonic acid (MeSO3H) to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous-flow technology. This method offers several advantages, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis involves pumping the reactants through a series of coiled flow reactors, resulting in higher yields and purity compared to traditional batch processes .
化学反应分析
Types of Reactions: 7-Methoxy-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Formation of methoxy-substituted quinones.
Reduction: Formation of 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
7-Methoxy-2-tetralone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
相似化合物的比较
- 7-Methoxy-1-tetralone
- 6-Methoxy-1-tetralone
- 5-Methoxy-1-tetralone
- 2-Methyl-1-tetralone
Comparison: 7-Methoxy-2-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its isomers, such as 7-Methoxy-1-tetralone, it exhibits different reactivity in electrophilic aromatic substitution reactions. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals .
属性
IUPAC Name |
7-methoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAPZXNZOJGVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=O)C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194296 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4133-34-0 | |
| Record name | 7-Methoxy-2-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4133-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-2-tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004133340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHOXY-2-TETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF978B639S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Methoxy-2-tetralone in organic synthesis?
A: this compound serves as a crucial starting material for synthesizing diverse compounds, including natural products and pharmaceuticals. Its structure allows for modifications at various positions, making it a versatile building block. For example, it is used in the synthesis of Miltirone [], a natural product with cytotoxic activity against tumor cell lines, and Carnosic acid [], a diterpene known for its antioxidant and potential anticancer properties.
Q2: How can this compound be asymmetrically alkylated for pharmaceutical applications?
A: Researchers have successfully employed enantioselective phase-transfer catalysis to achieve asymmetric alkylation of this compound [, ]. This approach is particularly useful for synthesizing chiral drugs where only one enantiomer possesses the desired pharmacological activity. Specifically, it has been employed in the efficient synthesis of Dezocine [] and Eptazocine hydrobromide [], both opioid analgesics.
Q3: Are there efficient methods to synthesize this compound in high yield?
A: Yes, recent research highlights the development of a novel one-pot synthesis method for this compound and its isomer 6-Isopropyl-7-methoxy-1-tetralone []. This method, utilizing polyphosphoric acid and isopropanol, boasts high yields, making it suitable for large-scale production and facilitating research on related natural products.
Q4: Can this compound be used to synthesize heterocyclic compounds?
A: Absolutely. Researchers have successfully utilized this compound in the synthesis of various heterocyclic compounds, including naphtho[2,1-b]furan-2-ones [] and benzo[f]chromene derivatives [, , ]. These heterocycles often exhibit interesting biological activities, highlighting the potential of this compound as a starting material for medicinal chemistry research.
Q5: Has this compound been used in biocatalytic reactions?
A: Yes, researchers have successfully employed this compound as a substrate for enzymatic reactions [, ]. Specifically, an (S)-enantioselective transaminase from Pseudomonas fluorescens KNK08-18 has been used to convert this compound into (S)-7-methoxy-2-aminotetraline with high enantioselectivity []. This highlights the potential of utilizing biocatalysts with this compound for the production of chiral compounds.
Q6: What is the structure of this compound?
A6: this compound is a tetralin derivative with a ketone group at position 2 and a methoxy group at position 7 of the aromatic ring.
Q7: Has this compound been used in the total synthesis of complex natural products?
A: Yes, the versatility of this compound as a building block has been demonstrated in the total synthesis of (-)-Morphine []. This accomplishment highlights the potential of this compound in complex molecule synthesis, opening avenues for developing novel synthetic strategies for other natural products with medicinal importance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1200350.png)
![3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1200353.png)

![(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol](/img/structure/B1200357.png)

![N-[4-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]butyl]-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1200363.png)



